molecular formula C16H14N2O3S B2793514 N-benzoyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea CAS No. 713113-96-3

N-benzoyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea

Cat. No.: B2793514
CAS No.: 713113-96-3
M. Wt: 314.36
InChI Key: DNIYSTOLEMJBHT-UHFFFAOYSA-N
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Description

N-benzoyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea is an organic compound that belongs to the class of thioureas This compound is characterized by the presence of a benzoyl group, a thiourea moiety, and a 2,3-dihydro-1,4-benzodioxin ring system

Mechanism of Action

Target of Action

The primary targets of N-Benzoyl-N’-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)Thiourea are cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.

Mode of Action

N-Benzoyl-N’-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)Thiourea interacts with its targets by inhibiting their activity . The inhibition of cholinesterase prevents the breakdown of acetylcholine, a neurotransmitter, leading to increased levels of this neurotransmitter in the nervous system. On the other hand, the inhibition of lipoxygenase enzymes reduces the production of leukotrienes, which are involved in inflammatory responses.

Result of Action

The inhibition of cholinesterase and lipoxygenase enzymes by N-Benzoyl-N’-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)Thiourea can lead to enhanced nerve signal transmission and reduced inflammation, respectively . These molecular and cellular effects can potentially be harnessed for therapeutic purposes, such as in the treatment of neurological disorders and inflammatory conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzoyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under mild conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain pure N-benzoyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea .

Industrial Production Methods

While specific industrial production methods for N-benzoyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzoyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acylation reactions can be carried out using acyl chlorides or anhydrides in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various acyl-substituted thioureas.

Scientific Research Applications

N-benzoyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N-benzoyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)urea: Similar structure but with a urea moiety instead of thiourea.

    N-benzoyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate: Contains a carbamate group instead of thiourea.

    N-benzoyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)sulfonamide: Features a sulfonamide group in place of thiourea.

Uniqueness

N-benzoyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea is unique due to the presence of both the thiourea moiety and the benzodioxin ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c19-15(11-4-2-1-3-5-11)18-16(22)17-12-6-7-13-14(10-12)21-9-8-20-13/h1-7,10H,8-9H2,(H2,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIYSTOLEMJBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=S)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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